molecular formula C20H18N6OS2 B2916284 N-(2,1,3-benzothiadiazol-4-yl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide CAS No. 1226447-61-5

N-(2,1,3-benzothiadiazol-4-yl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide

Cat. No.: B2916284
CAS No.: 1226447-61-5
M. Wt: 422.53
InChI Key: SBGMVJTWBGDOQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,1,3-benzothiadiazol-4-yl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide is a complex organic compound that features a combination of benzothiadiazole, thiophene, pyridazine, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as benzothiadiazole derivatives, thiophene derivatives, and pyridazine derivatives. These intermediates are then subjected to coupling reactions under specific conditions to form the final compound. Common reagents used in these reactions include coupling agents like EDCI or DCC, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-4-yl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications due to its unique structural properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2,1,3-benzothiadiazol-4-yl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide include other benzothiadiazole derivatives, thiophene derivatives, and pyridazine derivatives. These compounds share structural similarities but may differ in their specific functional groups or substituents.

Uniqueness

The uniqueness of this compound lies in its combination of multiple heterocyclic moieties, which can impart distinct chemical and biological properties

Biological Activity

N-(2,1,3-benzothiadiazol-4-yl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that combines elements of benzothiadiazole and pyridazine, which are known for their diverse biological activities. The molecular formula is C15H14N4O1SC_{15}H_{14}N_{4}O_{1}S, with a molecular weight of approximately 302.36 g/mol.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Activity : Compounds containing benzothiadiazole and thiophene moieties have shown promising anticancer effects. For instance, derivatives have demonstrated cytotoxicity against various cancer cell lines with IC50 values ranging from 3.58 to 15.36 µM .
  • Mechanism of Action : The compound's mechanism may involve inhibition of specific kinases such as BRAF and VEGFR-2. In studies, certain derivatives exhibited IC50 values comparable to established anticancer drugs like sorafenib .
  • Apoptotic Induction : Studies have shown that these compounds can induce apoptosis in cancer cells. For example, one study reported a significant increase in apoptotic cells when treated with a related compound .

Table 1: Biological Activity Summary

Activity TypeDescriptionReference
AnticancerCytotoxicity against cancer cell lines
Kinase InhibitionInhibits BRAF and VEGFR-2
Apoptosis InductionInduces early and late apoptosis in treated cells

Table 2: IC50 Values of Related Compounds

Compound NameTarget EnzymeIC50 (µM)
Compound 4fBRAF0.194
Compound 4fVEGFR-20.071
SorafenibBRAF0.171
SorafenibVEGFR-20.069

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • Study on Anticancer Efficacy : A study synthesized various benzothiadiazole derivatives and tested their cytotoxic effects on multiple cancer cell lines. The results indicated significant activity with some compounds showing IC50 values lower than those of standard treatments .
  • Mechanistic Studies : Research into the mechanism of action revealed that certain derivatives could effectively inhibit key kinases involved in cancer progression, leading to cell cycle arrest and apoptosis .
  • Comparative Analysis : A comparative study highlighted the enhanced biological activity of compounds with both benzothiadiazole and thiophene moieties versus those containing only one of these structures .

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6OS2/c27-20(21-15-3-1-4-16-19(15)25-29-24-16)13-8-10-26(11-9-13)18-7-6-14(22-23-18)17-5-2-12-28-17/h1-7,12-13H,8-11H2,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBGMVJTWBGDOQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC3=NSN=C32)C4=NN=C(C=C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.